2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(naphthalen-2-yl)pyridazin-3(2H)-one
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Overview
Description
2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(naphthalen-2-yl)pyridazin-3(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazinone core, a naphthalene moiety, and a piperazine ring substituted with a methylsulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(naphthalen-2-yl)pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction, where a halogenated pyridazinone intermediate reacts with piperazine.
Methylsulfonyl Substitution: Finally, the methylsulfonyl group can be introduced by reacting the piperazine derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(naphthalen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(naphthalen-2-yl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(naphthalen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Properties
Molecular Formula |
C20H22N4O3S |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[(4-methylsulfonylpiperazin-1-yl)methyl]-6-naphthalen-2-ylpyridazin-3-one |
InChI |
InChI=1S/C20H22N4O3S/c1-28(26,27)23-12-10-22(11-13-23)15-24-20(25)9-8-19(21-24)18-7-6-16-4-2-3-5-17(16)14-18/h2-9,14H,10-13,15H2,1H3 |
InChI Key |
BYUKEFZYHBBQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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